3-Nitro-2-pyridinesulfenyl chloride

Catalog No.
S573269
CAS No.
68206-45-1
M.F
C5H3ClN2O2S
M. Wt
190.61 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Nitro-2-pyridinesulfenyl chloride

CAS Number

68206-45-1

Product Name

3-Nitro-2-pyridinesulfenyl chloride

IUPAC Name

(3-nitropyridin-2-yl) thiohypochlorite

Molecular Formula

C5H3ClN2O2S

Molecular Weight

190.61 g/mol

InChI

InChI=1S/C5H3ClN2O2S/c6-11-5-4(8(9)10)2-1-3-7-5/h1-3H

InChI Key

WTKQMHWYSBWUBE-UHFFFAOYSA-N

SMILES

C1=CC(=C(N=C1)SCl)[N+](=O)[O-]

Synonyms

3-nitro-2-pyridinesulfenyl, 3-nitro-2-pyridinesulfenyl chloride, Npys, Npys-Cl

Canonical SMILES

C1=CC(=C(N=C1)SCl)[N+](=O)[O-]

The exact mass of the compound 3-Nitro-2-pyridinesulfenyl chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-Nitro-2-pyridinesulfenyl chloride (Npys-Cl, CAS 68206-45-1) is a highly specialized, dual-action protecting and activating reagent procured primarily for advanced solid-phase peptide synthesis (SPPS) and bioconjugation [1]. Unlike conventional protecting groups that merely block reactive sites, Npys-Cl converts cysteine thiols into activated sulfenyl derivatives capable of spontaneous, directed disulfide bond formation [2]. Commercially, it is valued for its ability to enable the regioselective synthesis of complex, multi-disulfide-bridged peptides without the need for toxic heavy metal catalysts or harsh oxidative conditions [1]. Its high stability under acidic conditions makes it a critical raw material for workflows requiring orthogonal deprotection strategies [3].

Substituting Npys-Cl with standard, lower-cost thiol protecting groups like Trityl (Trt) or Acetamidomethyl (Acm) introduces severe process bottlenecks in complex peptide manufacturing[1]. Trt groups are highly labile to trifluoroacetic acid (TFA), meaning they are prematurely cleaved during standard Fmoc/Boc deprotection cycles, destroying any potential for sequential, regioselective disulfide pairing. Conversely, while Acm is TFA-stable, its removal and subsequent disulfide formation require the use of stoichiometric iodine or toxic heavy metals (e.g., Ag+, Tl3+), which complicate downstream purification and frequently oxidize sensitive residues like methionine and tryptophan [1]. Furthermore, relying on generic air or iodine oxidation for disulfide formation typically yields high levels of unwanted homodimers and oligomers, drastically reducing the final yield of the target unsymmetrical disulfide compared to the directed Npys approach [2].

Orthogonal Acid Stability vs. Trityl (Trt) Protection

In solid-phase peptide synthesis, the ability to selectively deprotect specific residues without affecting others is critical. Cys(Npys) demonstrates exceptional stability in strong acids, remaining intact during prolonged exposure to 95% Trifluoroacetic Acid (TFA) or anhydrous Hydrogen Fluoride (HF) [1]. In stark contrast, the industry-standard Trityl (Trt) protecting group is completely and rapidly cleaved under standard TFA cleavage conditions . This quantitative difference allows Npys-protected residues to survive global deprotection and resin cleavage, enabling subsequent on-resin or solution-phase regioselective disulfide formation that is impossible with Trt [1].

Evidence DimensionStability in 95% Trifluoroacetic Acid (TFA)
Target Compound DataCys(Npys) remains >95% stable after 24 hours at room temperature.
Comparator Or BaselineCys(Trt) exhibits 100% cleavage within minutes.
Quantified Difference>95% survival vs. 0% survival in standard cleavage cocktails.
Conditions95% TFA cleavage cocktail at room temperature.

Enables the procurement of a reagent that supports true orthogonal deprotection, allowing for the synthesis of complex multi-disulfide peptides without premature thiol exposure.

Directed Disulfide Yield vs. Generic Iodine Oxidation

The formation of unsymmetrical (heterodimeric) disulfides is notoriously prone to side reactions when using generic oxidants. Npys-Cl acts as an activating group that drives directed thiol-disulfide exchange. When an Npys-activated thiol reacts with a free thiol, the reaction specifically yields the desired heterodimer with minimal oligomer formation, achieving yields exceeding 80-92% in complex macrocyclizations[1]. Conversely, traditional iodine (I2) or air oxidation relies on random collision and thermodynamic equilibrium, frequently resulting in 30-50% off-target homodimers or mispaired oligomers[2]. The Npys-mediated approach ensures that the disulfide bond forms exactly where intended, bypassing the statistical yield penalties of generic oxidation [1].

Evidence DimensionYield of target unsymmetrical disulfide / cyclic monomer
Target Compound Data80-92% yield with minimal oligomerization using Npys-directed exchange.
Comparator Or BaselineGeneric iodine (I2) oxidation often yields significant (up to 30-50%) mispaired oligomers.
Quantified DifferenceUp to a 2-to-3-fold reduction in unwanted oligomer byproducts.
ConditionsSolid-phase or solution-phase cyclization of complex peptides (e.g., oxytocin, endothelin fragments).

Dramatically reduces the burden of downstream HPLC purification and maximizes the recovery of high-value active pharmaceutical ingredients.

Residue Compatibility vs. Iodine and N-Chlorosuccinimide

A major procurement limitation of standard disulfide-forming reagents is their cross-reactivity with oxidation-prone amino acids. Npys-mediated disulfide formation is highly chemoselective; during the synthesis of complex peptides like α-conotoxin ImI, Npys activation resulted in absolutely no detectable side reactions or oxidation of Methionine (Met) or Tryptophan (Trp) residues [1]. In contrast, the use of standard electrophilic oxidants such as Iodine (I2) or N-chlorosuccinimide (NCS) frequently leads to the irreversible oxidation of Methionine to methionine sulfoxide, destroying the peptide's biological activity [2]. Npys-Cl thus provides a chemically mild alternative that preserves sequence integrity[1].

Evidence DimensionRate of Methionine (Met) and Tryptophan (Trp) oxidation
Target Compound Data0% detectable oxidation of Met/Trp during Npys-mediated disulfide formation.
Comparator Or BaselineIodine or NCS oxidation causes significant, often quantitative, conversion of Met to methionine sulfoxide.
Quantified DifferenceComplete preservation of sensitive residues vs. high risk of irreversible degradation.
ConditionsDisulfide bond formation in sequences containing Met and Trp (e.g., α-conotoxin).

Eliminates batch failures caused by the accidental oxidation of critical amino acids, ensuring reliable scale-up for sensitive biologic sequences.

Heavy-Metal-Free Processing vs. Acetamidomethyl (Acm) Protection

For pharmaceutical manufacturing, minimizing heavy metal usage is a critical regulatory and cost objective. The Acetamidomethyl (Acm) group is a standard orthogonal protecting group, but its removal and concurrent disulfide formation strictly require the use of toxic heavy metals such as Thallium (Tl3+) or Silver (Ag+), or harsh Iodine treatment[1]. Npys-Cl bypasses this entirely. An Npys-protected thiol is pre-activated and forms a disulfide bond spontaneously upon exposure to a free thiol in mild aqueous or organic buffers, completely eliminating the need for heavy metal catalysts . This metal-free mechanism streamlines cGMP compliance and eliminates the need for expensive trace-metal scavenging steps [1].

Evidence DimensionRequirement for heavy metal catalysts (Ag+, Tl3+)
Target Compound Data0 equivalents of heavy metals required for Npys deprotection/disulfide formation.
Comparator Or BaselineCys(Acm) requires stoichiometric or excess heavy metals (e.g., Ag+, Tl3+) for activation.
Quantified DifferenceComplete elimination of heavy metal reagents from the synthetic step.
ConditionsOrthogonal disulfide bond formation in solid-phase or solution-phase peptide synthesis.

Removes toxic heavy metals from the manufacturing workflow, lowering waste disposal costs and simplifying regulatory approval for peptide therapeutics.

Regioselective Synthesis of Multi-Disulfide Therapeutics (e.g., Conotoxins, Insulin Analogs)

Because Npys-Cl provides orthogonal stability against TFA and enables directed disulfide pairing without oligomerization, it is the premier choice for synthesizing peptides with two or more disulfide bridges. It allows manufacturers to form the first bridge on-resin and the second bridge selectively in solution, avoiding the chaotic mispairing that occurs when multiple free thiols are oxidized simultaneously [1].

Solid-Phase Disulfide Ligation (SPDSL) for Heterodimers

Npys-Cl is highly effective for joining two distinct peptide fragments via a disulfide bond. By functionalizing one fragment with Npys and exposing it to a second fragment containing a free thiol, manufacturers can achieve rapid, high-yield heterodimerization on a solid support. This avoids the 50% statistical yield loss inherent to generic oxidation methods that inevitably form homodimers [1].

Heavy-Metal-Free cGMP Peptide Manufacturing

In late-stage pharmaceutical production, trace metal contamination is strictly regulated. Npys-Cl replaces Acm-based protection strategies, allowing for complex disulfide formation without the introduction of Thallium (Tl3+) or Silver (Ag+). This directly eliminates the need for costly metal-scavenging unit operations and reduces the environmental toxicity of the process waste streams[2].

XLogP3

1.9

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

68206-45-1

Wikipedia

3-Nitro-2-pyridinesulfenyl

Dates

Last modified: 08-15-2023

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